molecular formula C18H18N2O4S B15328793 3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid

3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B15328793
M. Wt: 358.4 g/mol
InChI Key: IOUFTDKKOHIRFP-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid is a synthetic derivative of the indole-propanoic acid scaffold, characterized by a 3-methylphenyl sulfonamide group at the 2-position of the propanoic acid backbone. The compound belongs to a class of molecules designed for enhanced bioactivity, particularly in targeting protein-ligand interactions or enzymatic pathways, as seen in related indole derivatives .

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-[(3-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C18H18N2O4S/c1-12-5-4-6-14(9-12)25(23,24)20-17(18(21)22)10-13-11-19-16-8-3-2-7-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)

InChI Key

IOUFTDKKOHIRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (M-tolylsulfonyl)tryptophan typically involves the sulfonylation of tryptophan with a tolylsulfonyl chloride reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of (M-tolylsulfonyl)tryptophan follows similar synthetic routes but on a larger scale. The process involves continuous addition of reactants and efficient mixing to maintain reaction consistency. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high purity levels required for commercial applications .

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide bond (C–N–SO₂–Ar) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacts with concentrated HCl (6M) at 100°C for 12 hours to yield 3-methylbenzenesulfonic acid and the corresponding amine intermediate .

  • Basic Hydrolysis :
    Treatment with NaOH (2M) at 80°C for 8 hours produces sodium 3-methylbenzenesulfonate and free amine.

Kinetic Data :

ConditionRate Constant (k, h⁻¹)Half-Life (t₁/₂)Yield (%)
6M HCl0.12 ± 0.025.8 h85
2M NaOH0.09 ± 0.017.7 h78

Electrophilic Aromatic Substitution (Indole Moiety)

The indole ring undergoes regioselective electrophilic substitution at the C5 position due to electron-donating effects of the pyrrole nitrogen. Key reactions include:

  • Nitration :
    Reaction with HNO₃/H₂SO₄ at 0°C produces 5-nitro-indole derivatives (85% yield) .

  • Halogenation :
    Treatment with Br₂ in CHCl₃ yields 5-bromo-indole derivatives (92% yield) .

Reactivity Comparison :

ElectrophilePositionYield (%)Reference
NO₂⁺C585
Br⁺C592
Cl⁺C588

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in nucleophilic acyl substitution:

  • Esterification :
    Reacts with methanol (H₂SO₄ catalyst) to form methyl esters (95% yield) .

  • Amidation :
    Coupling with ethylamine (EDC/HOBt) produces amides (82% yield) .

Reaction Optimization :

ReactionCatalystTemperatureTimeYield (%)
EsterificationH₂SO₄60°C4 h95
AmidationEDC/HOBt25°C12 h82

Stability and Degradation Pathways

  • Thermal Stability :
    Decomposes at 220°C via cleavage of the sulfonamide bond (TGA data) .

  • Photodegradation :
    UV light (254 nm) induces indole ring oxidation, forming quinone-like byproducts .

Degradation Products :

ConditionMajor ProductMinor Product
Acidic Hydrolysis3-Methylbenzenesulfonic acid3-(1H-Indol-3-yl)propanoic acid
UV ExposureIndole-2,3-dioneSulfonic acid derivatives

Key Research Findings

  • Synthetic Utility : The compound’s sulfonamide and indole groups enable modular derivatization for drug discovery .

  • Mechanistic Insights : DFT calculations confirm the indole C5 position as the most nucleophilic site (Fukui function analysis) .

  • Biological Relevance : Hydrolysis-resistant analogs show enhanced pharmacokinetic profiles in antitrypanosomal studies .

Scientific Research Applications

(M-tolylsulfonyl)tryptophan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (M-tolylsulfonyl)tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The tolylsulfonyl group enhances the compound’s ability to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Classification of Analogs

The compound shares its core structure with several classes of indole derivatives, differing primarily in substituents at the 2-position:

  • Sulfonamide-modified derivatives: e.g., 3-{[(pentamethylphenyl)sulfonyl]amino}propanoic acid (CAS 721417-11-4), featuring bulky aryl sulfonamide groups .
  • Heterocyclic-substituted derivatives: e.g., (2S)-2-(2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid, which includes a mercapto-indenyl group for anticancer activity .
  • Aryl/alkyl sulfonamides: e.g., 3-{5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-1H-indol-3-yl}propanoic acid, with sulfonyl groups on the indole nitrogen .

Molecular and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
L-Tryptophan C₁₁H₁₂N₂O₂ 204.23 -NH₂ at C2 Protein biosynthesis
Cl-NQTrp C₂₀H₁₃ClN₂O₄ 380.78 3-chloro-1,4-dioxonaphthalen-2-yl IDP-ligand interaction studies
Target Compound (hypothetical) C₁₈H₁₈N₂O₄S ~358.41* 3-methylphenyl sulfonamide Inferred: Enzyme inhibition
3-{[(pentamethylphenyl)sulfonyl]amino}propanoic acid C₁₆H₁₅NO₃S 301.36 Pentamethylphenyl sulfonamide Not specified
Compound 51 () C₂₇H₂₈ClN₂O₆S 547.04 4-chlorobenzoyl, methylsulfonyl Anti-inflammatory (analog)

*Estimated based on structural analogs.

Key Observations:
  • Molecular Weight : The target compound’s molecular weight (~358 g/mol) is higher than L-Tryptophan (204 g/mol) due to the sulfonamide group but lower than bulkier derivatives like Compound 51 (547 g/mol) .
  • Solubility: Sulfonamide groups typically reduce aqueous solubility compared to amino acids like L-Tryptophan but enhance membrane permeability and binding affinity to hydrophobic protein pockets .
  • Stereochemistry : Many analogs (e.g., ) retain the (2S)-configuration, critical for chiral recognition in biological systems .

Biological Activity

3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid, a compound with the molecular formula C18H18N2O4S and a molecular weight of 358.41 g/mol, has garnered attention in recent years for its potential biological activities. This compound is structurally characterized by an indole moiety, which is known for various pharmacological properties, and a sulfonamide group that may enhance its bioactivity.

  • Molecular Formula : C18H18N2O4S
  • Molecular Weight : 358.41 g/mol
  • CAS Number : Not specified in the sources but can be found in chemical databases.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, derivatives of β-amino acids have shown discrete antimicrobial activity against various pathogens . The presence of the indole and sulfonamide groups may contribute to this activity by interacting with bacterial cell membranes or inhibiting essential metabolic pathways.

Inhibition of Type III Secretion System (T3SS)

A study focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria suggests that compounds with similar functionalities can significantly reduce the secretion of virulence factors. This inhibition is crucial as it can prevent bacterial infections from establishing and spreading . Although specific data on the compound is limited, the structural features suggest a potential for similar activity.

Case Studies and Research Findings

  • Screening Assays : A dissertation highlighted the development of screening assays for T3SS inhibition, where various compounds were tested for their ability to inhibit this system. While specific results for this compound were not detailed, the methodology used could be applied to assess its efficacy .
  • Growth Promotion in Plants : Some compounds derived from similar structures have been noted to promote growth in plants, enhancing seed yield and oil content. This suggests that this compound might have applications beyond antimicrobial activity, potentially serving as a growth regulator in agricultural settings .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antimicrobial ActivityExhibits potential antimicrobial effects
Inhibition of T3SSMay inhibit secretion of virulence factors
Plant Growth PromotionPotential role as a growth regulator

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of an indole-containing precursor with 3-methylbenzenesulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a base). Key steps include protecting the indole nitrogen (if necessary) and optimizing reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane or THF). Yield improvements may involve stoichiometric adjustments (1.2–1.5 equivalents of sulfonyl chloride) and purification via recrystallization or column chromatography .

Q. How should researchers characterize the compound’s solubility and stability for biological assays?

  • Methodological Answer : Solubility testing in DMSO, ethanol, and aqueous buffers (e.g., PBS pH 7.4) is critical. For example, similar sulfonamide-indole derivatives show solubility of ~2 mg/mL in DMSO and ~1 mg/mL in PBS. Stability studies should assess degradation under storage conditions (−20°C vs. 4°C) using HPLC or LC-MS over 7–14 days. Organic solvent residues (e.g., DMSO) must be minimized (<0.1%) to avoid interference in cellular assays .

Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons, δ ~45–50 ppm for sulfonamide sulfur). FT-IR can confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and carboxylic acid O-H stretches (~2500–3300 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight within 3 ppm error .

Advanced Research Questions

Q. How can crystallographic data resolve uncertainties in molecular conformation, such as solvent disorder or sulfonamide group orientation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with space group analysis (e.g., tetragonal P41_121_12) can resolve conformational ambiguities. For disordered solvent molecules (e.g., methanol/water), use SQUEEZE in PLATON to subtract electron density contributions. Refinement with anisotropic displacement parameters and Flack parameter analysis ensures absolute configuration accuracy .

Q. What strategies address discrepancies between in vitro activity (e.g., enzyme inhibition) and in vivo efficacy in preclinical models?

  • Methodological Answer : Pharmacokinetic profiling (e.g., plasma stability, metabolic clearance in liver microsomes) can identify bioavailability issues. For brain-targeted studies, measure blood-brain barrier penetration via LC-MS/MS. Adjust dosing regimens or formulate prodrugs (e.g., esterification of the carboxylic acid) to enhance systemic exposure. Compare in vitro IC50_{50} values with tissue-specific concentrations in vivo .

Q. How to design structure-activity relationship (SAR) studies focusing on the sulfonyl and indole moieties?

  • Methodological Answer : Synthesize analogs with (a) substituted sulfonyl groups (e.g., 4-methylphenyl vs. nitrobenzenesulfonyl) and (b) indole modifications (e.g., 5-methoxy or halogen substitutions). Test analogs in target-specific assays (e.g., kinase inhibition, amyloid-β aggregation). Use molecular docking (e.g., AutoDock Vina) to correlate activity with sulfonamide-π interactions or hydrogen bonding at the binding site .

Q. What advanced analytical approaches confirm purity and degradation products under stressed conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress with H2_2O2_2, photolysis) paired with UPLC-PDA-MS identify major impurities. Quantify degradation using peak area normalization. Accelerated stability testing (40°C/75% RH for 1–3 months) predicts shelf-life. Use chiral HPLC to monitor racemization at the α-carbon .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s biological activity across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular reporter assays for functional activity). Check for assay-specific artifacts:

  • False positives : Test in counter-screens (e.g., luciferase inhibition for kinase assays).
  • Cell line variability : Use primary cells or multiple cell lines (e.g., HEK293 vs. RAW264.7).
  • Solubility limits : Confirm compound integrity via LC-MS in assay media .

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